1D-3-O-Methyl-myo-inositol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

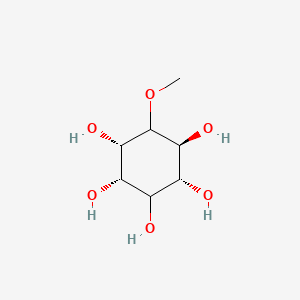

1D-3-O-methyl-myo-inositol is a member of the class of methyl myo-inositols that is cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6 (the 1S,2R,3R,4S,5S,6R-isomer). It has a role as a plant metabolite.

科学研究应用

Chemical Properties and Biological Role

1D-3-O-Methyl-myo-inositol is classified as a methyl myo-inositol, characterized by a methoxy group at the 6-position of the cyclohexane ring. This modification alters its biological activity compared to other inositols. Inositols play crucial roles in cellular signaling and are integral to various metabolic pathways, including insulin signaling.

Insulin Sensitivity and Diabetes Management

One of the most significant applications of this compound is its role in enhancing insulin sensitivity. Research indicates that this compound possesses insulin-mimetic properties similar to those observed with d-chiro-inositol (DCI) and myo-inositol (MI). These properties make it a candidate for managing conditions such as:

- Polycystic Ovary Syndrome (PCOS) : Studies have shown that a combination of myo-inositol and d-chiro-inositol improves insulin sensitivity and lipid profiles in women with PCOS. The presence of this compound may further enhance these effects by modulating metabolic pathways involved in insulin action .

- Type 2 Diabetes : In animal models, supplementation with myo-inositol derivatives has been linked to improved glycemic control and reduced insulin resistance. The mechanism involves the enhancement of phosphatidylinositol signaling pathways that are critical for glucose metabolism .

Neurological Health

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases:

- Alzheimer’s Disease : Inositols, including their methylated forms, have been implicated in stabilizing non-toxic forms of beta-amyloid proteins. This stabilization is crucial for preventing the aggregation of amyloid plaques associated with Alzheimer’s disease . Clinical trials are underway to assess the efficacy of inositol derivatives in delaying cognitive decline.

- Mood Disorders : Myo-inositol has been studied for its antidepressant effects, particularly in patients with bipolar disorder and depression. The role of this compound in modulating neurotransmitter systems could offer new therapeutic avenues for treating mood disorders .

Reproductive Health

Research has also highlighted the role of this compound in reproductive health:

- Oocyte Quality : In women undergoing fertility treatments, supplementation with myo-inositol and its derivatives has been shown to improve oocyte quality and overall reproductive outcomes. This effect is attributed to the modulation of insulin signaling pathways that influence ovarian function .

Case Studies and Clinical Trials

Several clinical studies have documented the beneficial effects of this compound:

- A randomized controlled trial demonstrated that women with PCOS who received a combination of myo-inositol and DCI showed significant improvements in insulin sensitivity and hormonal balance compared to those receiving placebo .

- Another study reported enhanced cognitive function in Alzheimer's patients receiving myo-inositol supplementation, suggesting a protective role against neurodegeneration .

化学反应分析

Table 1: Synthetic Routes for 1D-3-O-Methyl-myo-inositol

-

The triflate intermediate (6-O-(trifluoromethyl)sulfonyl) is critical for introducing substituents at C3 via SN2 reactions .

-

Barton-McCombie deoxygenation enables the synthesis of 3-deoxy derivatives from thioimidazolide intermediates .

Reactivity Under Acidic Conditions

The methyl group at C3 alters hydrolysis patterns compared to unmodified myo-inositol:

Table 2: Acid Hydrolysis Behavior

-

Orthoesters (e.g., orthobenzoates) undergo regioselective ring-opening at C2 due to steric hindrance at C3 from the methyl group .

-

Deuterium exchange studies confirm rapid protonation at C2 in orthoesters, bypassing C3 due to methyl protection .

Table 3: Phosphorylated Derivatives and Activity

-

The methyl group at C3 may sterically hinder kinase activity, necessitating modified synthetic routes for trisphosphate analogs .

-

Enzymatic assays suggest ISYNA1 (inositol synthase) does not directly utilize methylated inositols, as p53-regulated biosynthesis favors unmodified myo-inositol .

Stability and Metabolic Fate

-

Oxidative Stability : Resists autoxidation due to reduced hydroxyl group density compared to myo-inositol .

-

Plant Metabolism : Acts as a storage isomer in Medicago sativa and Taxus baccata, with demethylation occurring via cytochrome P450 enzymes .

Key Mechanistic Insights

-

Steric Effects : The C3 methyl group directs electrophilic attacks to C2 or C6 in ring-opening reactions .

-

Hydrogen Bonding : Adjacent hydroxyls (C2, C4) form intramolecular networks, slowing esterification at these positions .

-

Deuterium Exchange : NMR studies reveal no deuterium incorporation at C3 under acidic conditions, confirming methyl group stability .

属性

分子式 |

C7H14O6 |

|---|---|

分子量 |

194.18 g/mol |

IUPAC 名称 |

(1S,2R,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m0/s1 |

InChI 键 |

DSCFFEYYQKSRSV-WYANEKAJSA-N |

SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

手性 SMILES |

COC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |

规范 SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

同义词 |

L-bornesitol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。